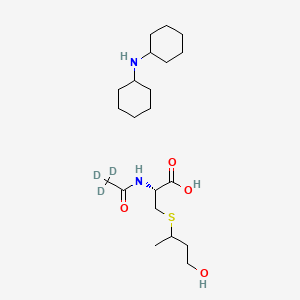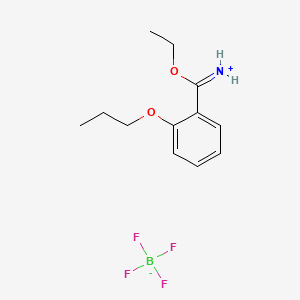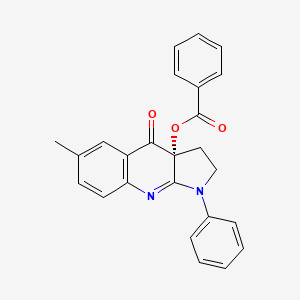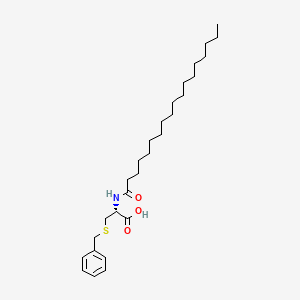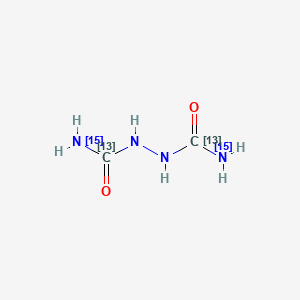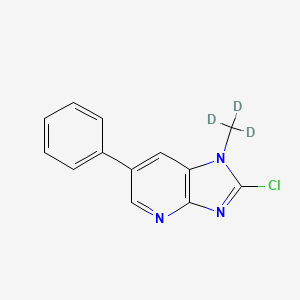
Desloratadin-d4
Übersicht
Beschreibung
Desloratadin-d4 ist eine isotopenmarkierte Form von Desloratadin, einem Antihistaminikum der zweiten Generation. Die Bezeichnung „d4“ zeigt an, dass die Verbindung mit Deuterium, einem stabilen Isotop von Wasserstoff, isotopenmarkiert wurde. Desloratadin wird häufig zur Behandlung von allergischer Rhinitis und chronischer idiopathischer Urtikaria eingesetzt, da es den Histamin-H1-Rezeptor selektiv antagonisiert .
Wissenschaftliche Forschungsanwendungen
Desloratadin-d4 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in pharmakokinetischen und Metabolismusstudien. Das Vorhandensein von Deuterium kann die Stoffwechselwege des Arzneimittels verändern und so Einblicke in die Verarbeitung im Körper liefern. Es wird auch in Bioverfügbarkeitsstudien eingesetzt, um die Absorptions- und Verteilungsmerkmale von Desloratadin zu verstehen. Darüber hinaus wird this compound in Medikamenteninteraktionsstudien eingesetzt, um seine potenzielle Interaktion mit Arzneimittel-metabolisierenden Enzymen oder Transportproteinen zu bewerten .
Wirkmechanismus
This compound wirkt wie Desloratadin durch selektive Antagonisierung des Histamin-H1-Rezeptors. Diese Wirkung blockiert die Bindung von Histamin, einem wichtigen Mediator bei allergischen Reaktionen, an den H1-Rezeptor in verschiedenen Geweben wie dem Magen-Darm-Trakt, der Gebärmutter, den großen Blutgefäßen und der glatten Bronchialmuskulatur. Durch die Verhinderung der Histaminbindung bietet this compound Linderung von Symptomen wie verstopfter Nase, tränende Augen und Juckreiz .
Wirkmechanismus
Target of Action
Desloratadine-d4, like its parent compound Desloratadine, primarily targets the Histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions. Desloratadine-d4 acts as a selective antagonist of these receptors, meaning it binds to these receptors and blocks their activation by histamine .
Mode of Action
Desloratadine-d4 competes with free histamine for binding at H1-receptors in various tissues such as the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . By blocking the activation of H1 receptors, Desloratadine-d4 prevents the effects of histamine, thereby alleviating the symptoms of allergic reactions .
Biochemical Pathways
The allergic response involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses . Desloratadine-d4, by acting as a H1 receptor antagonist, can modulate these biochemical pathways involved in the allergic response . It may reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .
Pharmacokinetics
Desloratadine-d4, as an active metabolite of Loratadine, is well absorbed from the gut and reaches peak blood plasma concentrations after about three hours . It undergoes extensive metabolism by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The pharmacokinetics parameters suggest that the body’s exposure to active metabolites is much higher than to the prodrug with Loratadine, but much lower with Desloratadine .
Result of Action
The primary result of Desloratadine-d4’s action is the relief of symptoms of allergic reactions. By blocking the H1 receptors, it prevents the effects of histamine, which is directly implicated in the generation of allergic symptoms such as rhinorrhea, sneezing, congestion, nasal, ocular, and dermal pruritus, hives, and flushing .
Action Environment
The action of Desloratadine-d4 can be influenced by various environmental factors. For instance, its distribution in the body can vary depending on the specific immune-regulatory tissues. It has been found that the concentrations of Desloratadine-d4 and its active metabolites in the spleen were much higher than in the thymus . This suggests that the spleen, one of the sites where immune responses occur, might be a key environment influencing the action of Desloratadine-d4 .
Safety and Hazards
Desloratadine-d4 should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
Desloratadine-d4, like desloratadine, is expected to interact with histamine H1 receptors . These receptors are widely distributed across immune cell subtypes and regulate numerous cellular functions involved in allergic inflammation and immune modulation . Desloratadine-d4 may also reduce the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .
Cellular Effects
Desloratadine-d4 is likely to have similar cellular effects as desloratadine. Desloratadine has been shown to decrease cell viability of U251 human glioblastoma cell line and primary human glioblastoma cell culture by increasing intracellular reactive oxygen species and caspase activity . It also exerts dual cytotoxic effect inducing both apoptosis- and mTOR/AMPK-dependent cytotoxic autophagy in glioblastoma cells and primary glioblastoma cell culture .
Molecular Mechanism
Desloratadine-d4 is expected to function similarly to desloratadine, which acts as a highly specific, long-acting H1-receptor agonist at its unique receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine and leading to temporary relief of the negative symptoms of allergies .
Temporal Effects in Laboratory Settings
The temporal effects of desloratadine, the parent compound of desloratadine-d4, have been studied. Desloratadine has been shown to provide significant relief of symptoms of allergic rhinitis and urticaria at trough concentrations 24 hours after administration, consistent with its long half-life and prolonged H1 receptor occupancy .
Metabolic Pathways
Desloratadine-d4 is expected to follow similar metabolic pathways as desloratadine. Desloratadine is metabolized to 3-hydroxydesloratadine, involving N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 .
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely to be found in areas where histamine H1 receptors are located, such as the plasma membrane of immune cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Desloratadin-d4 umfasst die Synthese von Desloratadin, gefolgt von der Einarbeitung von Deuterium. Eine gängige Methode zur Synthese von Desloratadin ist die Demethylierung von Loratadin. Der Prozess umfasst typischerweise die Auflösung von Loratadin in einem Alkohol-Lösungsmittel unter Stickstoffschutz, die Zugabe von Kaliumhydroxid und das Erhitzen, um die Rückflussreaktion zu initiieren. Die Reaktionstemperatur wird zwischen 70-100 °C gehalten, bis die Reaktion abgeschlossen ist. Das Produkt wird dann mit einem Ethylacetat-Lösungsmittel extrahiert, gefolgt von Kristallisation und Umkristallisation, um reines Desloratadin zu erhalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von this compound die Verwendung von organischen Säure Salzen in einem Cosolvent zur Auflösung des Rohmaterials Desloratadin umfassen. Die Mischung wird dann umgesetzt, und die resultierende Lösung wird mit einem pharmazeutischen Hilfsstoff kombiniert, der in einem Hauptlösungsmittel gelöst ist. Diese Methode sorgt für eine hohe Stabilität und Reinheit des Endprodukts .
Analyse Chemischer Reaktionen
Reaktionstypen
Desloratadin-d4 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seinen Metabolismus und Abbau unerlässlich.
Häufige Reagenzien und Bedingungen
Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) umfassen.
Substitution: Substitutionsreaktionen können in Gegenwart von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen auftreten.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören hydroxylierte Metaboliten wie 6-Hydroxy-Desloratadin, 5-Hydroxy-Desloratadin und 3-Hydroxy-Desloratadin .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Loratadin: Die Stammverbindung von Desloratadin, ebenfalls ein Antihistaminikum der zweiten Generation.
Cetirizin: Ein weiteres Antihistaminikum der zweiten Generation mit ähnlichen Eigenschaften.
Fexofenadin: Ein nicht-sedatives Antihistaminikum, das für ähnliche Indikationen verwendet wird.
Levocetirizin: Ein Enantiomer von Cetirizin mit ähnlicher Wirksamkeit.
Einzigartigkeit
Desloratadin-d4 ist durch seine isotopenmarkierung mit Deuterium einzigartig, was besondere Vorteile in pharmakokinetischen Studien bietet. Die Deuteriummarkierung kann die Stoffwechselwege verändern und die Stabilität der Verbindung verbessern, was sie zu einem wertvollen Instrument in der Forschung macht .
Eigenschaften
IUPAC Name |
13-chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-MKQHWYKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661893 | |
| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381727-29-3 | |
| Record name | 8-Chloro-11-[(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Q1: What is the significance of using Desloratadine-d4 in the LC-MS/MS method for analyzing Desloratadine and its metabolite?
A1: Desloratadine-d4 serves as an internal standard in the LC-MS/MS method described in the research paper []. An internal standard is a compound that is chemically similar to the analyte of interest but differs slightly in isotopic composition, typically containing heavy isotopes like deuterium. In this case, Desloratadine-d4 is used to account for variations during sample preparation and ionization in the mass spectrometer. By comparing the signal ratios of the analyte (Desloratadine and 3-hydroxy Desloratadine) to the internal standard (Desloratadine-d4 and 3-Hydroxy Desloratadine-D4), researchers can achieve more accurate and reliable quantification of these compounds in human plasma [].
Q2: How does the use of Desloratadine-d4 contribute to the validation parameters of the analytical method?
A2: The incorporation of Desloratadine-d4 as an internal standard directly enhances the validity and reliability of the LC-MS/MS method. By mitigating variations arising from sample processing and ionization, it contributes to improved accuracy and precision values for the assay. The research paper demonstrates that the method, utilizing Desloratadine-d4, achieves impressive accuracy and precision values, fulfilling the stringent requirements for bioanalytical method validation []. This underscores the importance of Desloratadine-d4 in ensuring the robustness and confidence in the quantitative analysis of Desloratadine and its metabolite in biological samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

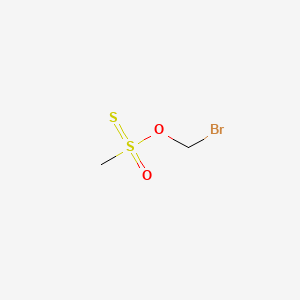
![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)
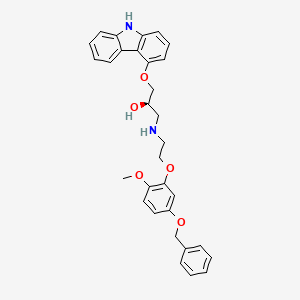
![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
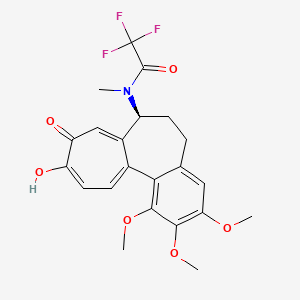
![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)
